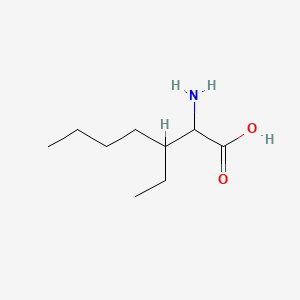

2-Amino-3-ethylheptanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-ethylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-3-5-6-7(4-2)8(10)9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZMJXCMBQBTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697172 | |

| Record name | 2-Amino-3-ethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102450-66-8 | |

| Record name | 2-Amino-3-ethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-3-ethylheptanoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-3-ethylheptanoic acid, a non-proteinogenic α-amino acid. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and extrapolates expected characteristics based on fundamental principles of organic chemistry and amino acid behavior. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's structure, potential properties, and synthetic pathways. The discussion encompasses its structural features, stereoisomerism, predicted physicochemical properties, plausible synthetic routes, and anticipated spectroscopic characteristics.

Introduction

This compound is a derivative of heptanoic acid featuring an amino group at the α-carbon (C2) and an ethyl substituent at the β-carbon (C3). As a non-proteinogenic amino acid, it is not one of the 20 common amino acids incorporated into proteins during ribosomal synthesis. Such unique amino acids are of significant interest in medicinal chemistry and drug design as they can be incorporated into peptides to enhance stability, confer specific conformations, or impart novel biological activities. The presence of two chiral centers in this compound adds a layer of complexity and potential for stereospecific applications. This guide aims to consolidate the known attributes of this compound and provide expert insights into its expected chemical behavior.

Chemical Identity and Structure

The fundamental identity of this compound is established through its unique identifiers and molecular structure.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 102450-66-8 | [1][2][3] |

| Molecular Formula | C9H19NO2 | [1][2][3] |

| Molecular Weight | 173.25 g/mol | [1][2][3] |

| Canonical SMILES | CCCCC(CC)C(C(=O)O)N | N/A |

| InChI Key | HJZMJXCMBQBTIK-UHFFFAOYSA-N | [3] |

The structure, characterized by a seven-carbon chain with amino and ethyl substitutions, is the primary determinant of its chemical properties.

Figure 1: 2D Chemical Structure of this compound.

Stereochemistry: A Molecule with Four Dimensions

A critical aspect of this compound is its stereochemistry, arising from the presence of two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions. The presence of 'n' chiral centers can result in up to 2^n stereoisomers.[4][5] For this molecule, with two chiral centers, a maximum of four stereoisomers are possible. These stereoisomers exist as two pairs of enantiomers.

The four possible stereoisomers are:

-

(2R, 3R)-2-Amino-3-ethylheptanoic acid

-

(2S, 3S)-2-Amino-3-ethylheptanoic acid

-

(2R, 3S)-2-Amino-3-ethylheptanoic acid

-

(2S, 3R)-2-Amino-3-ethylheptanoic acid

The relationship between these isomers is crucial for their biological activity, as stereoisomers can have vastly different interactions with chiral biological molecules like enzymes and receptors. The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other, as are the (2R, 3S) and (2S, 3R) isomers. Any other pairing, for instance (2R, 3R) and (2R, 3S), are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.[4][5]

Figure 2: Stereoisomeric relationships of this compound.

Physicochemical Properties: An Estimation

| Property | Predicted Value / Characteristic | Rationale |

| Melting Point | Likely a crystalline solid with a relatively high melting point (decomposes). | Amino acids exist as zwitterions, leading to strong intermolecular ionic interactions. |

| Boiling Point | Not applicable; likely decomposes at high temperatures. | Strong ionic forces in the crystalline lattice prevent boiling before decomposition. |

| Solubility | Moderately soluble in water; solubility is pH-dependent. Low solubility in nonpolar organic solvents. | The polar amino and carboxyl groups allow for hydrogen bonding with water. The long alkyl chain will decrease water solubility compared to smaller amino acids. |

| pKa Values | pKa1 (~2-3) for the carboxylic acid; pKa2 (~9-10) for the amino group. | Typical pKa ranges for the α-carboxyl and α-amino groups of amino acids. |

| Isoelectric Point (pI) | Expected to be in the range of 5.5 - 6.5. | For a neutral amino acid, the pI is the average of pKa1 and pKa2. |

| LogP (Octanol/Water) | A positive value, indicating some lipophilicity. | The C9 alkyl structure contributes to its nonpolar character. A computed XLogP3 value is 2.315.[3] |

| Polar Surface Area (PSA) | 63.3 Ų | This computed value reflects the polar amino and carboxyl groups.[3] |

Potential Synthetic Pathways

The synthesis of a non-standard amino acid like this compound can be approached through several established methodologies in organic chemistry. A plausible and efficient route would be the diastereoselective alkylation of a chiral glycine enolate equivalent.

Proposed Synthetic Workflow:

-

Preparation of a Chiral Glycine Enolate Equivalent: A common strategy involves the use of a chiral auxiliary, such as a derivative of camphor or a chiral oxazolidinone, to direct the stereochemistry of the alkylation steps.

-

First Alkylation (Introduction of the Heptanoyl Precursor): The enolate is first reacted with a suitable electrophile to introduce the main carbon chain. In this case, a pentyl halide (e.g., 1-bromopentane) would be used.

-

Second Alkylation (Introduction of the Ethyl Group): A subsequent deprotonation and alkylation step with an ethyl halide (e.g., ethyl iodide) would introduce the ethyl group at the C3 position. The stereoselectivity of this step is crucial and is directed by the chiral auxiliary.

-

Hydrolysis and Removal of the Chiral Auxiliary: The final step involves the cleavage of the ester and the removal of the chiral auxiliary, typically under acidic or basic conditions, to yield the desired this compound.

Sources

Methodological & Application

Application Note: Chiral Separation of 2-Amino-3-ethylheptanoic Acid Enantiomers

A Comprehensive Guide to Method Development and Protocol Implementation for Researchers and Pharmaceutical Scientists

Abstract

The stereochemistry of non-proteinogenic amino acids is a critical determinant of their biological activity, making the enantioselective analysis of compounds like 2-Amino-3-ethylheptanoic acid essential in drug discovery and development. This document provides a detailed guide for the chiral separation of this compound enantiomers. It explores direct and indirect chromatographic approaches, including High-Performance Liquid Chromatography (HPLC) with various chiral stationary phases (CSPs), Gas Chromatography (GC) following derivatization, and Capillary Electrophoresis (CE). The causality behind experimental choices, detailed step-by-step protocols, and data presentation are designed to provide researchers with a robust framework for developing and validating enantioselective analytical methods.

Introduction: The Significance of Chiral Purity

This compound is a non-proteinogenic amino acid, a class of molecules that are crucial building blocks in pharmaceutical development and peptidomimetic design.[1][2] Like all chiral molecules, its enantiomers can exhibit significantly different pharmacological and toxicological profiles. The D- and L-forms of an amino acid can interact differently with chiral biological targets such as enzymes and receptors. For instance, while proteins are naturally composed of L-amino acids, certain D-amino acids play important roles in neurochemistry and have been implicated in various diseases.[3] Consequently, the ability to separate and quantify the individual enantiomers of this compound is a prerequisite for understanding its biological function and ensuring the safety and efficacy of any potential therapeutic agent derived from it.

This guide outlines several robust analytical techniques for achieving this chiral separation, providing both the theoretical basis for method selection and practical, step-by-step protocols.

Foundational Strategies for Chiral Separation

The separation of enantiomers, which share identical physical properties in an achiral environment, necessitates the introduction of a chiral selector. This can be achieved through two primary strategies:

-

Direct Methods: The racemic mixture is passed through a chiral environment, most commonly a column packed with a Chiral Stationary Phase (CSP). The transient diastereomeric complexes formed between the enantiomers and the CSP have different energies, leading to different retention times.[4]

-

Indirect Methods: The enantiomers are reacted with a chiral derivatizing agent to form a pair of diastereomers.[5][6] These diastereomers now have distinct physical properties and can be separated on a standard, achiral chromatographic column.[5]

The choice between these methods depends on factors such as sample matrix complexity, required sensitivity, and available instrumentation.

Direct Enantioseparation by Chiral HPLC

Direct analysis on a Chiral Stationary Phase (CSP) is often preferred as it avoids the extra step of derivatization and any potential complications associated with the reaction, such as racemization. For a non-proteinogenic amino acid like this compound, several classes of CSPs are highly effective.

Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin)

Principle of Separation: Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are exceptionally versatile for separating underivatized amino acids.[7] They possess multiple chiral centers and functional groups (ionic, polar, and aromatic) that can engage in a variety of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation, to achieve chiral recognition. The zwitterionic nature of amino acids makes these multi-modal interactions particularly effective.[4]

Workflow for Method Development:

Caption: Workflow for direct chiral HPLC method development.

Protocol 3.1: HPLC Separation using a Teicoplanin-based CSP

-

Column: Astec® CHIROBIOTIC® T (25 cm x 4.6 mm I.D., 5 µm).

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Water:Methanol:Formic Acid (e.g., 50:50:0.1 v/v/v). Degas the mobile phase by sonication or vacuum filtration.

-

Instrumentation:

-

HPLC system with isocratic pumping capability.

-

UV Detector.

-

Thermostatted column compartment.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 210 nm (due to the lack of a strong chromophore on the analyte).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg/mL of racemic this compound in the mobile phase.

-

-

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the sample.

-

Record the chromatogram for a sufficient time to allow both enantiomers to elute.

-

-

Optimization: The retention of amino acids on teicoplanin CSPs often exhibits a "U-shaped" curve with respect to the organic modifier concentration. If resolution is insufficient, systematically vary the percentage of methanol (e.g., from 30% to 70%). The concentration of the acid modifier (formic acid or acetic acid) can also be adjusted to optimize peak shape and retention.

Crown Ether CSPs

Principle of Separation: Chiral crown ether-based CSPs are particularly well-suited for the separation of primary amino acids.[3][8] The chiral recognition mechanism involves the formation of a host-guest complex where the protonated primary amine group of the analyte fits into the cavity of the crown ether. Chiral discrimination arises from steric interactions between the analyte's side chain and the chiral barrier groups on the CSP.

Protocol 3.2: HPLC Separation using a Crown Ether CSP

-

Column: CROWNPAK® CR-I(+) (15 cm x 4.6 mm I.D., 5 µm).

-

Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid (e.g., pH 1.5). The use of an acidic mobile phase is crucial to ensure the primary amine of the analyte is protonated.

-

Chromatographic Conditions:

-

Mobile Phase: 0.1 M Perchloric Acid.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 20°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 5 µL.

-

-

Procedure: Follow the general procedure outlined in Protocol 3.1.

-

Optimization: The pH of the mobile phase is a critical parameter. Adjusting the pH between 1.0 and 2.0 can significantly impact retention and resolution. Adding an organic modifier like methanol (up to 15%) can also be used to modulate retention times.

| Parameter | Teicoplanin CSP | Crown Ether CSP |

| Principle | Multi-modal interactions | Host-guest complexation |

| Typical Mobile Phase | Water/Organic + Acid/Base | Acidic Aqueous Buffer |

| Key Optimization | % Organic Modifier | pH, Temperature |

| Analyte State | Zwitterionic/Ionic | Cationic (protonated amine) |

Table 1: Comparison of HPLC-based direct separation methods.

Indirect Enantioseparation via Derivatization

This strategy involves converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA), followed by separation on a standard achiral column (e.g., C18).[5][6] This approach can offer enhanced sensitivity if a CDA with a strong chromophore or fluorophore is used.

Derivatization with Marfey's Reagent

Principle of Separation: Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for the chiral analysis of amino acids.[6] It reacts with the primary amine of the amino acid to form stable diastereomeric derivatives. The resulting Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) derivatives possess a strong chromophore, enabling sensitive UV detection around 340 nm.[6]

Workflow for Indirect Separation:

Caption: Workflow for indirect chiral separation via derivatization.

Protocol 4.1: Derivatization and RP-HPLC Analysis

-

Materials and Reagents:

-

Racemic this compound.

-

Marfey's Reagent (FDAA).

-

Acetone, HPLC grade.

-

Sodium bicarbonate.

-

Hydrochloric acid (1 M).

-

Acetonitrile (ACN), HPLC grade.

-

Trifluoroacetic acid (TFA).

-

-

Derivatization Procedure:

-

Prepare a 50 µg/mL solution of the amino acid in 50 mM sodium bicarbonate buffer (pH ~9).

-

Prepare a 1 mg/mL solution of Marfey's Reagent in acetone.

-

To 100 µL of the amino acid solution, add 200 µL of the Marfey's Reagent solution.

-

Vortex and incubate the mixture in a heating block at 40°C for 1 hour.

-

After incubation, cool the reaction mixture to room temperature and add 20 µL of 1 M HCl to stop the reaction.

-

The sample is now ready for HPLC analysis.

-

-

RP-HPLC Conditions:

-

Column: Standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 20% B to 70% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 340 nm.

-

Derivatization for GC Analysis

Principle of Separation: For Gas Chromatography (GC), amino acids must be derivatized to increase their volatility.[9][10] A two-step process is common: esterification of the carboxyl group followed by acylation of the amino group.[9] The resulting volatile derivatives are then separated on a chiral GC column.

Protocol 4.2: GC-MS Chiral Analysis

-

Derivatization:

-

Esterification: Add 1 mL of 3 N HCl in methanol to 1 mg of the dried amino acid sample. Heat at 100°C for 30 minutes. Evaporate the solvent under a stream of nitrogen.

-

Acylation: To the dried residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60°C for 20 minutes. The sample is ready for injection.

-

-

GC Conditions:

-

Column: CHIRALDEX® G-TA (30 m x 0.25 mm I.D.).

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 180°C at 4°C/min.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral Separation by Capillary Electrophoresis (CE)

Principle of Separation: Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[11][12] The differential interaction of the enantiomers with the chiral selector leads to different apparent mobilities, resulting in separation. Cyclodextrins are common chiral selectors for amino acids in CE.[13]

Protocol 5.1: Cyclodextrin-Mediated Capillary Zone Electrophoresis (CZE)

-

Instrumentation and Capillary:

-

Capillary Electrophoresis system with UV detection.

-

Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm I.D.).

-

-

Background Electrolyte (BGE) Preparation:

-

Prepare a 50 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid.

-

Dissolve a chiral selector, such as γ-cyclodextrin, into the buffer to a final concentration of 15 mM.

-

-

CE Conditions:

-

Capillary Conditioning: Before first use, rinse with 1 M NaOH (30 min), water (15 min), and BGE (30 min).

-

Pre-run Rinse: Rinse with BGE for 2 minutes before each injection.

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Separation Voltage: 25 kV.

-

Temperature: 25°C.

-

Detection: UV at 200 nm.

-

-

Optimization: The type and concentration of the cyclodextrin, as well as the pH and concentration of the buffer, are key parameters for optimizing the separation.[14]

| Technique | Principle | Advantages | Considerations |

| Direct HPLC | Diastereomeric interaction with CSP | Fewer sample prep steps, robust | CSPs can be expensive |

| Indirect HPLC/GC | Diastereomer formation | High sensitivity, uses standard columns | Derivatization can be complex |

| Capillary Electrophoresis | Differential mobility with chiral selector | High efficiency, low sample/reagent use | Lower concentration sensitivity |

Table 2: Summary and comparison of analytical techniques.

Conclusion

The chiral separation of this compound enantiomers is achievable through a variety of well-established analytical techniques. The choice of method will depend on the specific requirements of the analysis, including sample throughput, sensitivity needs, and the instrumentation available. For direct analysis, HPLC with macrocyclic glycopeptide or crown ether-based CSPs offers a robust and reliable approach. When higher sensitivity is required or direct methods fail, indirect analysis via derivatization with reagents like Marfey's Reagent provides an excellent alternative. Capillary electrophoresis stands out for its high separation efficiency and minimal consumption of sample and reagents. The protocols and principles outlined in this guide provide a comprehensive starting point for developing and validating a suitable enantioselective method for this important non-proteinogenic amino acid.

References

-

A chiral ionic liquid, namely 1-ethyl-3-methyl imidazole L-tartrate ([EMIM][L-Tar]), was applied as a new chiral ligand for the enantioseparation of tryptophan, tyrosine, and phenylalanine enantiomers by chiral ligand exchange CE. (Source: LCGC International, URL: [Link])

-

This review article provides an overview of supercritical fluid chromatography (SFC) techniques for the separation of amino acids and peptides. (Source: Taylor & Francis Online, URL: [Link])

-

Crown-ether chiral stationary phases (CSPs) have been found to be especially well suited for separation of D- and L-amino acid enantiomers. (Source: LCGC International, URL: [Link])

-

The capillary zone electrophoresis using (+)-18-crown-6-tetracarbonic acid as a chiral selector was a suitable method for the enantiomeric separation of racemates of amino acids. (Source: PubMed, URL: [Link])

-

This review highlights recent progresses in capillary electrophoresis (CE) analysis of amino acid enantiomers in the last decade. (Source: PubMed, URL: [Link])

-

This article describes two capillary electrophoresis methods capable of resolving 17 amino acids found in high abundance in both biotic and abiotic samples. (Source: ACS Publications, URL: [Link])

-

There are many kinds of chiral selectors used in CE, such as cyclodextrins, chiral crown ethers, macrocyclic antibiotics, polysaccharides, proteins, chiral ionic liquids, and chiral metal complexes. (Source: LCGC International, URL: [Link])

-

Chromatographic determination of the individual enantiomers of natural and synthetic amino acids using achiral columns after pre-column derivatization of samples is one of the most common and convenient techniques. (Source: PubMed, URL: [Link])

-

In this review, chromatographic and electrophoretic techniques, such as LC, SFC, GC and CE, will be recently developed (2018–2020) for the enantioseparation of amino acids and peptides. (Source: MDPI, URL: [Link])

-

For amino acids, the ability to separate as free amino acid enantiomers eliminates uncertainty in the determination of enantiomeric configuration compared to the use of a chiral derivatisation reagent. (Source: Chromatography Today, URL: [Link])

-

The enantioseparation of structurally related N-protected beta-/gamma-amino acids, beta-/gamma-amino amides, and beta-/gamma-amino nitriles by using six different commercially available chiral stationary phases (CSPs) is reported. (Source: PubMed, URL: [Link])

-

In this study, we developed a novel method for the chiral analysis of native amino acids using a system combining SFC and tandem mass spectrometry. (Source: PubMed, URL: [Link])

-

The supercritical fluid chromatographic separation of underivatized amino acids was explored using immobilized chiral crown ether column CROWNPAK CR‐I (+) and mass spectrometric detection. (Source: ResearchGate, URL: [Link])

-

This review article provides an overview of supercritical fluid chromatography (SFC) techniques for the separation of amino acids and peptides. (Source: ResearchGate, URL: [Link])

-

A cost-effective, chiral GC-MS method is described for capillary Chirasil-L-Val separation of nine cyclic secondary amino acid enantiomers. (Source: PubMed, URL: [Link])

-

Six silica-based, ionically bonded, chiral stationary phases consisting of cyanuric chloride with substituents (an L-amino acid and a dialkylamine) are prepared. (Source: Oxford Academic, URL: [Link])

-

This paper deals with the chiral separation of optical isomers of beta-methyl-amino acids by CE and HPLC using the principle of ligand-exchange. (Source: PubMed, URL: [Link])

-

This special review surveys indirect and direct high-performance liquid chromatographic (HPLC) methods of biologically and pharmaceutically important enantiomers of nonproteinogenic amino acids. (Source: ResearchGate, URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Enantioseparation of nonproteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Recent progress in capillary electrophoretic analysis of amino acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chromatographyonline.com [chromatographyonline.com]

Application Note: Quantitative Analysis of 2-Amino-3-ethylheptanoic Acid

A Guide to High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Abstract

This application note provides comprehensive protocols for the quantitative analysis of 2-Amino-3-ethylheptanoic acid, a non-proteinogenic amino acid. Given its unique structure and physicochemical properties, its accurate quantification in complex matrices such as plasma, cell culture media, or reaction mixtures is critical for research, drug development, and quality control. We present two robust, validated analytical strategies: a direct "underivatized" method using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) and an alternative method based on derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, explanations of experimental choices, and guidelines for method validation in accordance with industry standards.

Introduction: The Analytical Challenge

This compound is an unnatural amino acid whose analogues are explored in various fields, including pharmaceutical development as peptide building blocks. Its quantification presents several analytical challenges common to amino acids:

-

High Polarity: The zwitterionic nature of the molecule leads to poor retention on traditional reversed-phase chromatography columns.[1][2]

-

Lack of a Strong Chromophore: The absence of a significant UV-absorbing group makes direct UV detection non-selective and insensitive.[3]

-

Volatility Issues: The molecule is non-volatile, precluding direct analysis by gas chromatography without chemical modification.[4][5]

To overcome these challenges, highly selective and sensitive techniques like mass spectrometry are required. This note details two gold-standard approaches to achieve reliable and reproducible quantification.

Strategic Selection: LC-MS/MS vs. GC-MS

Choosing the appropriate analytical platform is the first critical decision. The choice depends on available instrumentation, required sensitivity, sample throughput, and the sample matrix.

-

LC-MS/MS: This is the modern method of choice for its high sensitivity, specificity, and ability to analyze the compound in its native form, avoiding the complexities and potential artifacts of derivatization.[6][7][8] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining polar compounds like amino acids.[1][2]

-

GC-MS: A powerful and classic technique that offers excellent chromatographic resolution.[2] However, it mandates a chemical derivatization step to render the amino acid volatile and thermally stable.[4][5][9] This adds a step to sample preparation but can result in very clean chromatography and robust fragmentation patterns.

This guide will detail the protocol for the direct HILIC-LC-MS/MS method first, followed by the derivatization-based GC-MS approach.

Method 1: Direct Quantification by HILIC-LC-MS/MS

This method leverages the selectivity of HILIC for polar analytes and the sensitivity of tandem mass spectrometry, eliminating the need for derivatization.

Principle of the Method

The sample, after minimal preparation (e.g., protein precipitation), is injected into an LC system equipped with a HILIC column. The high organic content of the mobile phase promotes the partitioning of the polar this compound into the water-enriched layer on the surface of the stationary phase, thus enabling retention. The analyte is then eluted by a gradient of increasing aqueous mobile phase. The column effluent is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly specific and sensitive detection.

HILIC-LC-MS/MS Workflow Diagram

Caption: Workflow for underivatized amino acid analysis by LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS

1. Materials and Reagents:

-

This compound analytical standard

-

Stable Isotope Labeled (SIL) internal standard (e.g., this compound-¹³C₆,¹⁵N)

-

LC-MS grade Acetonitrile, Water, and Formic Acid

-

Ammonium formate

2. Standard and Sample Preparation:

-

Stock Solutions: Prepare a 1 mg/mL stock solution of the analytical standard and the internal standard (IS) in 0.1 N HCl.

-

Calibration Standards: Serially dilute the stock solution with a relevant matrix (e.g., charcoal-stripped plasma) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution: Prepare a working IS solution at 100 ng/mL in 50:50 Acetonitrile:Water.

-

Sample Preparation:

-

To 50 µL of sample (plasma, media, etc.), add 10 µL of the working IS solution.

-

Add 200 µL of cold acetonitrile to precipitate proteins.[10]

-

Vortex for 1 minute and incubate at 4°C for 20 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

-

3. Instrumental Conditions:

| Parameter | Setting |

| LC System | High-performance liquid chromatograph (e.g., Waters Acquity UPLC, Agilent 1290) |

| Column | Imtakt Intrada Amino Acid, 100 x 3 mm, 3 µm (or equivalent mixed-mode/HILIC column)[1][8] |

| Mobile Phase A | 0.5% Formic acid in 40:60 Water:Acetonitrile (v/v)[1] |

| Mobile Phase B | 80 mM Ammonium formate in 80:20 Water:Acetonitrile (v/v)[1] |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-2 min (0% B), 2-10 min (0-100% B), 10-12 min (100% B), 12.1-15 min (0% B for re-equilibration) |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Thermo TSQ Endura) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusion of standard. Analyte: Q1 (Precursor Ion [M+H]⁺) → Q3 (Product Ion). IS: Q1 (Precursor Ion [M+H]⁺) → Q3 (Product Ion). |

| Key MS Parameters | Optimize source temperature, gas flows, and collision energy for the specific analyte and instrument. |

Method 2: Quantification by GC-MS after Derivatization

This method is an excellent alternative, particularly when LC-MS/MS is unavailable or if the sample matrix is incompatible with direct injection. Silylation is a common and effective derivatization technique for amino acids.[4][5]

Principle of the Method

The analysis of amino acids by GC requires derivatization to increase their volatility and thermal stability.[9] In this protocol, the active hydrogens on the amino and carboxyl groups of this compound are replaced with nonpolar tert-butyldimethylsilyl (TBDMS) groups using the reagent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The resulting derivative is volatile and chromatographically stable, allowing for separation on a standard nonpolar GC column and detection by mass spectrometry.

GC-MS Workflow Diagram

Caption: Workflow for derivatized amino acid analysis by GC-MS.

Detailed Experimental Protocol: GC-MS

1. Materials and Reagents:

-

This compound analytical standard

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

-

Anhydrous Acetonitrile

-

GC-grade Hexane

2. Standard and Sample Preparation:

-

Stock and Calibration Standards: Prepare as described in the LC-MS/MS section, but use water or a simple buffer as the diluent.

-

Derivatization Protocol: [4]

-

Pipette 50 µL of the standard or sample into a glass reaction vial.

-

Evaporate the solvent to complete dryness using a stream of nitrogen or a vacuum concentrator. Causality: The presence of water will quench the silylation reagent and must be completely removed.[4]

-

Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the dried residue.

-

Cap the vial tightly and heat at 100°C for 2-4 hours to ensure complete derivatization.

-

Cool the vial to room temperature before analysis.

-

3. Instrumental Conditions:

| Parameter | Setting |

| GC System | Gas Chromatograph with Mass Spectrometer (e.g., Agilent 7890/5977) |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[2] |

| Injection Mode | Splitless, 1 µL |

| Injector Temp | 280 °C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial 80°C, hold 2 min; ramp at 10°C/min to 280°C, hold 5 min. |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Acquisition Mode | Full Scan (m/z 50-600) for identification. Selected Ion Monitoring (SIM) for quantification using characteristic ions. |

Method Validation: Ensuring Trustworthy Results

Both analytical methods must be validated to demonstrate their suitability for the intended purpose.[11][12] Validation is a documented process that provides a high degree of assurance that a method will consistently produce a result meeting pre-determined acceptance criteria.[13][14] Key validation parameters are defined by regulatory bodies like the FDA and ICH.[12][15]

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components (e.g., matrix components, impurities). | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |

| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.995. |

| Accuracy | The closeness of the measured value to the true value, assessed by spike-recovery experiments at multiple levels. | 80-120% recovery (may be tighter depending on application). |

| Precision | The agreement among a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; RSD ≤ 20%. |

| Stability | Stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term, long-term). | Recovery within ±15% of nominal concentration. |

Representative Performance Data

The following table summarizes expected performance characteristics for the described methods. Note: These are typical values and must be experimentally determined for the specific analyte and instrumentation.

| Parameter | HILIC-LC-MS/MS Method | GC-MS Method |

| Linear Range | 0.5 - 1000 ng/mL | 10 - 2000 ng/mL |

| Correlation (r²) | > 0.998 | > 0.996 |

| LLOQ | 0.5 ng/mL | 10 ng/mL |

| Accuracy (% Recovery) | 92 - 108% | 88 - 110% |

| Precision (RSD) | < 10% | < 12% |

Conclusion

This application note provides two robust and reliable methods for the quantification of this compound. The HILIC-LC-MS/MS method offers superior sensitivity and a simplified workflow by avoiding derivatization, making it ideal for high-throughput analysis of complex biological samples. The GC-MS method, while requiring a derivatization step, provides an excellent and highly specific alternative with outstanding chromatographic resolution. The choice between these methods will depend on the specific application requirements and available laboratory resources. For both methods, proper validation is paramount to ensure the generation of accurate, reliable, and reproducible data in a regulated or research environment.

References

-

Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts . MDPI. [Link]

-

Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches . MDPI. [Link]

-

Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing . MasterControl. [Link]

-

Validating Analytical Methods in Pharmaceuticals . Pharmuni. [Link]

-

Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples . PubMed. [Link]

-

Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction . PubMed. [Link]

-

Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance . LinkedIn. [Link]

-

Analytical method validation: A brief review . ResearchGate. [Link]

-

Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

-

Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry . National Institutes of Health (NIH). [Link]

-

Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry . OPUS at UTS. [Link]

-

A reliable LC–MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression . National Institutes of Health (NIH). [Link]

-

Analysis of Amino Acids by High Performance Liquid Chromatography . ResearchGate. [Link]

-

Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS . MDPI. [Link]

-

Analytical Methods for Amino Acids . Shimadzu. [Link]

Sources

- 1. Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Analytical Methods for Amino Acids : Shimadzu (Ãsterreich) [shimadzu.at]

- 4. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches | MDPI [mdpi.com]

- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. upm-inc.com [upm-inc.com]

- 12. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]

- 13. particle.dk [particle.dk]

- 14. wjarr.com [wjarr.com]

- 15. fda.gov [fda.gov]

Application Notes and Protocols for the Incorporation of 2-Amino-3-ethylheptanoic Acid into Peptidomimetics

Introduction: Expanding the Chemical Space of Peptidomimetics with 2-Amino-3-ethylheptanoic Acid

The pursuit of novel therapeutics has led to a significant interest in peptidomimetics, molecules that mimic the structure and function of natural peptides but with enhanced pharmacological properties.[1][2] A key strategy in the design of peptidomimetics is the incorporation of non-canonical amino acids (ncAAs), which can bestow improved stability against enzymatic degradation, constrained conformations for higher receptor affinity, and increased bioavailability.[3][4] this compound is a prime candidate for such molecular engineering.

This compound is an α-amino acid with the chemical formula C9H19NO2 and a molecular weight of 173.25 g/mol [5][6]. Its structure features a heptanoic acid backbone with an amino group at the α-carbon (C2) and a branching ethyl group at the β-carbon (C3). This β-branching is a critical structural feature, introducing significant steric bulk near the peptide backbone. This steric hindrance can enforce specific dihedral angles, thereby constraining the peptide's conformation, and can also shield the adjacent peptide bond from proteolytic enzymes.[3] However, this same steric bulk presents a considerable challenge during chemical peptide synthesis, requiring optimized protocols for efficient incorporation.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of this compound into peptidomimetics. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for both solid-phase and solution-phase synthesis, and outline robust methods for the purification and characterization of the resulting peptidomimetics.

Diagram: Structure of this compound

Caption: Chemical structure of this compound.

Part 1: Strategic Considerations for Incorporation

The primary challenge in incorporating this compound is overcoming the steric hindrance posed by the β-ethyl group. This bulkiness can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences. Therefore, the choice of coupling reagents and reaction conditions is paramount.

Protecting Group Strategy

For solid-phase peptide synthesis (SPPS), the choice between Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) chemistry will dictate the overall synthetic strategy.

-

Fmoc/tBu Strategy: This is the most common approach due to its milder deprotection conditions (piperidine in DMF) for the α-amino group.[9] The side chains are protected with acid-labile groups like tert-butyl (tBu), which are removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[9] Given that this compound does not have a reactive side chain, only the α-amino group requires protection, making Fmoc-2-amino-3-ethylheptanoic acid-OH the necessary building block.

-

Boc/Bzl Strategy: This strategy employs the acid-labile Boc group for the α-amino protection and typically benzyl-based protecting groups for the side chains.[10] While a robust method, it requires repeated use of a moderately strong acid for Boc removal and a very strong acid (like HF) for final cleavage, which can be harsh on some sequences.[8]

For most applications, the Fmoc/tBu strategy is recommended for its orthogonality and milder conditions.

Selection of Coupling Reagents

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) may prove inefficient for coupling the sterically hindered this compound.[11] More potent activating agents are necessary to achieve high coupling yields.

| Coupling Reagent | Class | Rationale for Use with Hindered Amino Acids |

| HATU | Aminium/Uronium Salt | Forms a highly reactive OAt-active ester, which is more effective than the OBt ester for difficult couplings. The anchimeric assistance from the pyridine nitrogen in the HOAt moiety further enhances the reaction rate.[12] |

| HBTU | Aminium/Uronium Salt | Similar to HATU but forms the slightly less reactive OBt-active ester. It is a cost-effective and generally reliable choice for many hindered couplings.[12] |

| COMU | Uronium Salt | Incorporates an Oxyma Pure leaving group, offering coupling efficiencies comparable to HATU but with improved safety and solubility profiles.[13] |

| PyBOP | Phosphonium Salt | Forms a BOP reagent that generates OBt active esters, effective for sterically hindered amino acids.[14] |

Recommendation: For the incorporation of this compound, HATU is the preferred coupling reagent due to its superior reactivity. HBTU or COMU can be considered as effective alternatives.

Part 2: Experimental Protocols

The following protocols are designed for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol for a Single Coupling Cycle of Fmoc-2-amino-3-ethylheptanoic acid-OH

This protocol assumes a 0.1 mmol synthesis scale.

Materials:

-

Fmoc-protected peptide-resin (0.1 mmol)

-

Fmoc-2-amino-3-ethylheptanoic acid-OH (0.4 mmol, 4 eq.)

-

HATU (0.39 mmol, 3.9 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, sequencing grade

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Diethyl ether, cold

Procedure:

-

Fmoc Deprotection:

-

To the swollen peptide-resin, add 2 mL of 20% piperidine in DMF.

-

Agitate for 5 minutes. Drain.

-

Repeat with a fresh 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 2 mL).

-

-

Coupling of Fmoc-2-amino-3-ethylheptanoic acid-OH:

-

In a separate vial, dissolve Fmoc-2-amino-3-ethylheptanoic acid-OH (4 eq.) and HATU (3.9 eq.) in 2 mL of DMF.

-

Add DIPEA (8 eq.) to the activation mixture and vortex for 1 minute.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature. Note: Due to steric hindrance, a longer coupling time is recommended. The reaction progress can be monitored using a Kaiser test.

-

If the Kaiser test is positive (indicating incomplete coupling), drain the resin, wash with DMF, and perform a second coupling with a fresh solution of activated Fmoc-2-amino-3-ethylheptanoic acid-OH for another 2 hours.

-

-

Washing:

-

After a negative Kaiser test, drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 x 2 mL) to remove any unreacted reagents.

-

This cycle is repeated for each amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DMF (3 x 2 mL), followed by DCM (3 x 2 mL), and finally MeOH (3 x 2 mL).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

Prepare a cleavage cocktail. A standard Reagent R cocktail is suitable: 90% TFA, 5% thioanisole, 3% ethanedithiol, 2% anisole.

-

Add 2 mL of the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

-

Wash the resin with an additional 1 mL of TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to 40 mL of cold diethyl ether.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the peptide.

-

Decant the ether, wash the pellet with another 20 mL of cold ether, and centrifuge again.

-

Dry the crude peptide pellet under vacuum.

Part 3: Purification and Characterization

Purification by Reverse-Phase HPLC

The crude peptide will require purification to remove deletion sequences and by-products from the synthesis and cleavage steps. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[8][15][16]

| Parameter | Recommended Conditions | Rationale |

| Column | C18 stationary phase, 5-10 µm particle size | C18 provides good hydrophobic retention for a wide range of peptides. |

| Mobile Phase A | 0.1% TFA in water | TFA acts as an ion-pairing agent to improve peak shape.[17] |

| Mobile Phase B | 0.1% TFA in acetonitrile | Acetonitrile is the organic modifier used to elute the peptide. |

| Gradient | A linear gradient, e.g., 5-65% B over 60 minutes | The gradient should be optimized based on the hydrophobicity of the peptide. Peptides containing the lipophilic this compound may require a steeper gradient or higher final percentage of mobile phase B. |

| Detection | UV at 220 nm and 280 nm | 220 nm detects the peptide backbone. 280 nm detects aromatic residues like Trp, Tyr, and Phe, if present. |

| Flow Rate | Dependent on column diameter (e.g., 1 mL/min for analytical, 20 mL/min for preparative) | Adjust for optimal separation and pressure. |

Protocol Outline:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

-

Perform an analytical RP-HPLC run to determine the retention time of the target peptide and the impurity profile.

-

Based on the analytical run, optimize the gradient for preparative RP-HPLC to achieve the best separation.

-

Inject the crude peptide onto the preparative column and collect fractions corresponding to the target peak.

-

Analyze the collected fractions by analytical RP-HPLC to assess purity.

-

Pool the fractions with the desired purity (>95%) and lyophilize to obtain the pure peptide as a fluffy white powder.

Characterization

The identity and purity of the final peptidomimetic must be confirmed using appropriate analytical techniques.[18]

Workflow for Peptide Characterization

Caption: A typical analytical workflow for the characterization of synthetic peptides.

1. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI-MS) coupled with liquid chromatography (LC-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.[18]

-

Purpose: To confirm the molecular weight of the synthesized peptidomimetic. The observed mass should match the calculated theoretical mass. This is the primary method for verifying the successful incorporation of all amino acids, including this compound.

2. Analytical RP-HPLC:

-

Technique: As described in the purification section, but on an analytical scale.

-

Purpose: To determine the final purity of the peptide. The chromatogram should show a single major peak, and the purity is calculated by integrating the area of this peak relative to the total area of all peaks.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR.[18]

-

Purpose: For in-depth structural characterization. NMR can confirm the presence of the ethyl and butyl groups of the incorporated amino acid and provide information about the three-dimensional structure and conformation of the peptidomimetic in solution.

Conclusion

The incorporation of this compound into peptide sequences is a valuable strategy for developing novel peptidomimetics with potentially enhanced therapeutic properties. While its β-branched structure presents synthetic challenges, these can be effectively overcome through the judicious selection of potent coupling reagents, such as HATU, and the optimization of reaction conditions. The detailed protocols and strategic insights provided in these application notes offer a robust framework for researchers to successfully synthesize, purify, and characterize these promising molecules, thereby accelerating the discovery and development of next-generation peptide-based drugs.

References

-

Agilent. Efficient Purification of Synthetic Peptides at High and Low pH. Available from: [Link]

-

Netzari, L. Advanced Analytical Techniques for Peptide Characterization. Available from: [Link]

-

Lenci, E., & Trabocchi, A. (2020). Peptidomimetics toolbox for drug discovery. Chemical Society Reviews, 49(11), 3262–3277. Available from: [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC of peptides and proteins: principles and practice. Methods in molecular biology (Clifton, N.J.), 384, 3–45. Available from: [Link]

-

Ahmadi, S., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 19(4), 220-229. Available from: [Link]

-

Seebach, D., et al. (2008). Beta-peptidic peptidomimetics. Accounts of chemical research, 41(10), 1366–1375. Available from: [Link]

-

chemicalcloud. (2018). Solid Phase Synthesis-- What are the major problems in the lab? [Online forum post]. Reddit. Available from: [Link]

-

Wikipedia. (2023). Peptidomimetic. In Wikipedia. Available from: [Link]

-

Mező, G., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31448–31457. Available from: [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 169. Available from: [Link]

-

Gyros Protein Technologies. Challenging SPPS: Difficult Sequences And Side Reactions. Available from: [Link]

-

PubChem. 2-Amino-3-ethylpentanoic acid. Available from: [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

-

Karnati, S., & Anusha, N. (2025). Peptidomimetics as next – generation therapeutic applications. Journal of Drug Delivery and Therapeutics, 15(2), 1-10. Available from: [Link]

-

PubChem. 3-Amino-2-ethylheptanoic acid. Available from: [Link]

-

International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]

-

PubChem. 2-Amino-3-hydroxyheptanoic acid. Available from: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

-

LifeTein. Overview of Custom Peptide Synthesis. Available from: [Link]

-

Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Available from: [Link]

-

Hamada, Y., & Shioiri, T. (2005). Synthesis of non-canonical amino acids and peptide containing them for establishment of the template for drug discovery. Chemical & pharmaceutical bulletin, 53(1), 1–24. Available from: [Link]

-

Fields, G. B. (2007). Practical synthesis guide to solid phase peptide chemistry. Methods in enzymology, 431, 3–32. Available from: [Link]

-

Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules (Basel, Switzerland), 27(19), 6519. Available from: [Link]

-

OpenStax. (2023). 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition. Available from: [Link]

-

Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. Available from: [Link]

-

Merck Millipore. Novabiochem® Coupling reagents. Available from: [Link]

-

Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Available from: [Link]

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. Available from: [Link]

-

SciSpace. Amino Acid-Protecting Groups. Available from: [Link]

-

PubChem. 2-Ethyl-3-methylheptanoic acid. Available from: [Link]

-

PubChem. 2-Amino-3-phosphonoheptanoic acid. Available from: [Link]

-

MDPI. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 26(11), 3321. Available from: [Link]

-

Zhengzhou Spring Chemical Co., Ltd. 2-氨基-3-乙基庚酸_CAS:102450-66-8. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Amino-3-phosphonoheptanoic acid | C7H16NO5P | CID 101192219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-AMINO-3-ETHYL-HEPTANOIC ACID | 102450-66-8 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. reddit.com [reddit.com]

- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of Custom Peptide Synthesis [peptide2.com]

- 10. peptide.com [peptide.com]

- 11. mdpi.com [mdpi.com]

- 12. Page loading... [wap.guidechem.com]

- 13. CAS Number List_1_Page561_Chemicalbook [chemicalbook.com]

- 14. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Ethyl-3-methylheptanoic acid | C10H20O2 | CID 57469817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. peptide.com [peptide.com]

Introduction: The Expanding Role of Non-Proteinogenic Amino Acids

An exceptional guide for researchers, scientists, and professionals in drug development, this document provides a comprehensive framework for the cellular characterization of 2-Amino-3-ethylheptanoic acid. Given the limited existing biological data on this specific non-proteinogenic amino acid (NPAA), this application note establishes a robust, tiered approach to systematically evaluate its biological effects, from foundational cytotoxicity to nuanced metabolic interactions. This guide uses this compound as a case study, but the principles and protocols are broadly applicable to the investigation of other novel amino acid analogs.

Non-proteinogenic amino acids (NPAAs) represent a vast and structurally diverse class of molecules that are not encoded by the standard genetic code.[1] Their unique side chains and stereochemistry make them powerful tools in drug discovery and chemical biology. Incorporating NPAAs into peptides can fundamentally alter their pharmacological properties, improving stability, bioavailability, and target specificity.[1][2][3] Furthermore, NPAAs can serve as prodrug moieties, enhancing the delivery and efficacy of therapeutic agents.[2]

This compound (CAS: 102450-66-8, Formula: C9H19NO2) is a synthetic NPAA with a distinct aliphatic side chain.[4][5] While its chemical structure is defined, its biological activity and potential cellular effects remain largely unexplored. This presents a unique opportunity to apply a systematic workflow to elucidate its function. This document outlines a series of validated cell-based assays designed to answer critical questions about a novel NPAA:

-

What is its impact on cell health and proliferation?

-

Does it interact with cellular metabolic pathways?

-

What are its potential mechanisms of action?

By following these protocols, researchers can generate a comprehensive cellular profile of this compound, paving the way for its potential application in therapeutic development.

Part 1: Foundational Assays: Profiling Cytotoxicity and Proliferation

The initial characterization of any novel compound involves determining its fundamental effects on cell viability and growth. These foundational assays establish a working concentration range and identify overt toxicity, which is critical for interpreting data from more complex mechanistic studies.

Protocol 1.1: Cell Viability and Cytotoxicity Assessment via MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding a purple formazan product that can be quantified spectrophotometrically.[7][8]

Step-by-Step Protocol:

-

Cell Seeding: Plate mammalian cells (e.g., HEK293T for non-malignant, HL-60 or K-562 for leukemia models) in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[6][9] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

-

Compound Preparation: Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO, ensuring final solvent concentration in wells is <0.1%). Perform a serial dilution to create a range of concentrations (e.g., from 1 µM to 10 mM).

-

Cell Treatment: Remove the culture medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with solvent).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation: Cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell viability is inhibited, is a key metric.

Table 1: Example Data Summary for IC50 Determination

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| HEK293T | This compound | 48 | > 1000 |

| HL-60 | This compound | 48 | 550.5 ± 45.2 |

| K-562 | This compound | 48 | 730.1 ± 61.8 |

| Doxorubicin (Control) | HL-60 | 48 | 0.1 ± 0.02 |

Protocol 1.2: Real-Time Anti-Proliferative Assay

To gain a dynamic understanding of the compound's effect on cell growth, a real-time proliferation assay is recommended. This method monitors cell population changes continuously, providing more granular data than endpoint assays.

Workflow for Real-Time Proliferation Analysis

Caption: Workflow for a real-time cell proliferation assay.

Part 2: Mechanistic Assays: Investigating Metabolic Fate and Pathway Interference

If the foundational assays suggest that this compound has a biological effect beyond simple toxicity, the next step is to investigate its potential mechanism of action. As an amino acid analog, it may interfere with amino acid transport, metabolism, or signaling.

Protocol 2.1: Amino Acid Uptake Competition Assay

This assay determines if this compound competes with natural amino acids for cellular uptake via membrane transporters. Given its branched aliphatic structure, leucine is a logical natural amino acid to test for competition.

Step-by-Step Protocol:

-

Cell Culture: Seed cells in a 24-well plate and grow to ~90% confluency.

-

Starvation: Wash cells with PBS and incubate in an amino acid-free buffer (e.g., Krebs-Ringer-HEPES) for 30-60 minutes to upregulate amino acid transporters.

-

Competition: Treat cells with a fixed concentration of a labeled amino acid (e.g., ³H-Leucine) mixed with increasing concentrations of this compound (the competitor). Include a control with no competitor.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) to measure initial uptake rates.

-

Wash: Rapidly wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular labeled amino acid.

-

Lysis & Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Plot the uptake of the labeled amino acid against the concentration of the competitor. A decrease in labeled uptake with increasing competitor concentration indicates competition for the same transporter(s).

Potential Impact on Nutrient Signaling

Amino acids, particularly leucine, are potent activators of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. If this compound competes for uptake or otherwise interferes with amino acid sensing, it could modulate this critical pathway.

Caption: Potential interference of an NPAA with mTORC1 signaling.

Part 3: Advanced Characterization and Future Directions

The data gathered from the foundational and mechanistic assays provide a strong basis for understanding the cellular effects of this compound. Further investigation can explore more complex interactions.

Advanced Protocol: Cell-Free Protein Synthesis Assay

A powerful advanced technique is the cell-free protein synthesis (CFPS) assay, which can be engineered to detect non-proteinogenic amino acids.[10][11][12] In one application, a cell extract could be used to see if enzymes can convert the NPAA into a proteinogenic amino acid, which is then incorporated into a reporter protein.[11] This assay can help determine if the cell has the metabolic machinery to process the novel compound.

Conceptual Workflow for Advanced Metabolic Analysis

Caption: High-level workflow for metabolomic analysis.

Conclusion and Interpretation

This application note provides a structured, multi-faceted approach to characterizing the cellular effects of this compound. By systematically progressing from broad assessments of viability to specific mechanistic inquiries, researchers can build a comprehensive profile of this novel NPAA.

-

If the compound is cytotoxic at high concentrations but shows anti-proliferative effects at non-toxic doses, it may be a candidate for development as an anti-cancer agent.[7][9]

-

If it competes with natural amino acids for transport, it could be used to modulate nutrient-sensing pathways or to selectively deprive certain cells of essential amino acids.

-

If it shows low toxicity and is readily taken up by cells, it could be an excellent candidate for use as a building block in peptide synthesis or as a moiety in prodrug design to improve drug delivery.[2]

The methodologies described herein provide the necessary tools to unlock the biological potential of this compound and other novel synthetic amino acids, driving innovation in drug development and chemical biology.

References

-

CD Biosynsis. Amino Acid Metabolism Assay Kits. Available from: [Link]

-

PHARMACIA. (2014). Cytotoxicity assay on several theophylline-7-acetic acid amides with amino acids. 61(2). Available from: [Link]

-

ACS Publications. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry. Available from: [Link]

-

PubMed. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry. Available from: [Link]

-

MDPI. (2024). Popcorn-like Particles from an Amino Acid, Poly(L-Cysteine) as Drug Delivery System with Blood-Compatible, Bio-Compatible, Antibacterial, and Antioxidant Properties. Available from: [Link]

-

ACS Publications. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry. Available from: [Link]

-

PubMed Central. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Available from: [Link]

-

ResearchGate. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Available from: [Link]

-

PubMed Central. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Available from: [Link]

-

MDPI. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Available from: [Link]

-

Wikipedia. Poly(amidoamine). Available from: [Link]

-

PubChem. 2-Amino-3-ethylpentanoic acid. Available from: [Link]

-

Cell Biolabs, Inc. Amino Acid Metabolism. Available from: [Link]

-

PubChem. (S)-2-Amino-3-ethylpentanoic acid. Available from: [Link]

-

PubMed. (2024). Metabolic availability of amino acids in humans. Available from: [Link]

-

PubChem. 2-Amino-3-hydroxyheptanoic acid. Available from: [Link]

-

MDPI. (2020). Amino Acids in the Development of Prodrugs. Available from: [Link]

-

MDPI. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. Available from: [Link]

-

CUSABIO. (2024). Exploring the Role of Amino Acid APIs in Drug Development and Formulation. Available from: [Link]

-

PubChem. (2S,3S)-2-amino-3-hydroxyheptanoic acid. Available from: [Link]

-

PubMed. (2019). Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo. Anticancer Drugs. Available from: [Link]

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 4. 2-AMINO-3-ETHYL-HEPTANOIC ACID | 102450-66-8 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Poly(amidoamine) - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-Amino-3-ethylheptanoic Acid

Welcome to the technical support center for 2-Amino-3-ethylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a non-canonical amino acid with a significant hydrophobic side chain, this compound presents unique challenges in aqueous and organic solvent systems. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental physicochemical properties of this compound that govern its solubility behavior.

Q1: What is the chemical structure of this compound and why is it poorly soluble in water?

A1: this compound has the molecular formula C9H19NO2.[1][2] Its structure consists of a standard amino acid backbone (an amino group and a carboxylic acid group) and a branched, seven-carbon aliphatic side chain with an ethyl group at the beta-position.

The primary reason for its poor aqueous solubility is its amphipathic nature. While the amino and carboxyl groups are polar and can interact with water, the large, non-polar C7 alkyl side chain is hydrophobic.[3] This bulky hydrophobic portion of the molecule dominates its character, leading to limited solubility in polar solvents like water, much like other non-polar amino acids such as leucine and isoleucine.[4]

| Property | Value | Source |

| Molecular Formula | C9H19NO2 | [1][2] |

| Molecular Weight | 173.25 g/mol | [1][2] |

| Structure | Amino acid with a branched C7 side chain | N/A |

| Computed XLogP3 | -0.2 | [2] |

| Key Feature | Amphipathic: Polar head, non-polar tail | [4] |

Q2: How does pH influence the solubility of this compound?

A2: The pH of the solvent is the most critical factor influencing the solubility of any amino acid.[5] Like all amino acids, this compound can exist in different ionic states:

-

At its Isoelectric Point (pI): The molecule exists as a zwitterion, with a protonated amino group (NH3+) and a deprotonated carboxyl group (COO-). The net charge is zero, leading to minimal interaction with water molecules and thus, the lowest solubility.[6]

-

At Low pH (Acidic Conditions, pH < pI): The carboxyl group is protonated (COOH), while the amino group remains protonated (NH3+). This gives the molecule a net positive charge, converting it into a cationic salt (e.g., a hydrochloride salt if HCl is used).[6][7] This charged form is significantly more soluble in water.

-

At High pH (Basic Conditions, pH > pI): The amino group is deprotonated (NH2), while the carboxyl group remains deprotonated (COO-). This imparts a net negative charge, forming an anionic salt (e.g., a sodium salt if NaOH is used).[8][9] This charged form is also much more soluble in water.

Therefore, adjusting the pH away from the isoelectric point is the primary and most effective strategy to dramatically increase its aqueous solubility.[6][10]

Part 2: Troubleshooting Guides - Practical Solutions

This section provides step-by-step protocols and advanced strategies to address specific solubility problems in a question-and-answer format.

Initial Solubility Testing Workflow

Before diving into complex issues, follow this systematic approach to determine the best solvent for your application.

Caption: Systematic workflow for initial solubility testing.